Acetamide,N-(4-nitro-pyridin-2-YL)-,oxide
Description
Acetamide, N-(4-nitro-pyridin-2-yl)-, oxide is a heterocyclic acetamide derivative featuring a pyridine ring substituted with a nitro group at the 4-position and an acetamide moiety at the 2-position. The compound is further modified by an N-oxide group on the pyridine ring, resulting in a pyridinium oxide structure.
Properties
Molecular Formula |
C7H7N3O4 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
N-acetyl-4-nitropyridin-2-amine oxide |
InChI |
InChI=1S/C7H7N3O4/c1-5(11)9(12)7-4-6(10(13)14)2-3-8-7/h2-4,9H,1H3 |
InChI Key |
IJDOQRBAHQHRQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[NH+](C1=NC=CC(=C1)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Acetamide, N-(4-nitro-pyridin-2-yl)-, oxide
General Synthetic Strategy
The synthesis of Acetamide, N-(4-nitro-pyridin-2-yl)-, oxide generally follows a sequence of:
- Preparation of halogenated or amino-substituted pyridine precursors.
- Nitration of the pyridine ring to introduce the nitro group at the 4-position.
- Diazotization and hydrolysis or oxidation steps to generate hydroxyl or N-oxide functionalities.
- Formation of the acetamide group via reaction with acyl chlorides or related reagents.
Detailed Stepwise Preparation
Preparation of 4-Chloro-2-Amino Pyridine
- Starting from 4-chloropyridine-2-carboxamide, reduction or amination reactions yield 4-chloro-2-amino pyridine.
- This intermediate is crucial as the amino group at the 2-position allows further functionalization.
Nitration to 4-Chloro-2-Amino-3-Nitropyridine
- The 4-chloro-2-amino pyridine is subjected to nitration using a nitrating mixture of nitric acid and sulfuric acid.
- This introduces a nitro group at the 3-position, yielding 4-chloro-2-amino-3-nitropyridine.
- Reaction conditions: controlled temperature and acid concentrations to avoid over-nitration or degradation.
Diazotization and Hydrolysis to 4-Chloro-3-Nitropyridine-2-ol
- The amino group is converted to a hydroxyl group via diazotization using sodium nitrite and hydrochloric acid at 0–5°C.
- The reaction mixture is then heated to 60–80°C for 3 hours to complete hydrolysis.
- Extraction with chlorinated solvents such as dichloromethane isolates the 4-chloro-3-nitropyridine-2-ol intermediate.
Conversion to 2,4-Dichloro-3-Nitropyridine and Subsequent Hydroxylation
- 4-chloro-3-nitropyridine-2-ol is further chlorinated to 2,4-dichloro-3-nitropyridine.
- Treatment with sodium acetate in dimethylformamide at 120–125°C for 2 hours converts it to 2-chloro-3-nitropyridin-4-ol.
- Workup involves ammonium chloride solution and extraction with dichloromethane, followed by purification steps.
Formation of Acetamide Derivative
- The amino-substituted nitropyridine derivative reacts with acyl chlorides (e.g., cyclopropanecarbonyl chloride) in the presence of a base such as triethylamine.
- The reaction is typically carried out in chlorinated solvents like dichloromethane at low temperatures (-10°C to 35°C).
- After completion, aqueous workup and recrystallization afford the acetamide derivative.
Oxidation to N-Oxide
- The N-oxide functionality is introduced by oxidation of the pyridine nitrogen.
- Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide under controlled conditions.
- The oxidation is selective for the nitrogen atom in the pyridine ring, yielding the N-oxide without affecting other functional groups.
Alternative Synthetic Routes
- Nitration can also be achieved using dinitrogen pentoxide (N2O5) in sulfur dioxide or nitromethane solvents, which allows milder conditions and better selectivity for nitropyridine derivatives.
- Hydrogenation of nitro-N-oxide intermediates over platinum catalysts (1% Pt + 2% V on carbon) can be used to prepare amino-pyridine derivatives, which can then be converted to acetamide derivatives.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration | HNO3 + H2SO4 | Controlled, ~0-5°C | Sulfuric acid mixture | Variable | Careful control to prevent over-nitration |
| Diazotization & Hydrolysis | NaNO2 + HCl | 0-5°C then 60-80°C | Chlorinated solvents (DCM) | ~50-57 | Extraction and drying with Na2SO4 |
| Chlorination | Chlorinating agents (e.g., POCl3 or Cl2) | 25-30°C | DMF | ~50 | Sodium acetate used for hydroxylation step |
| Acylation (acetamide formation) | Acyl chloride + base (triethylamine) | -10 to 35°C | Dichloromethane | High | Stirring and gradual temperature increase |
| Oxidation to N-oxide | Peracid or H2O2 | Room temperature | Organic solvents | High | Selective oxidation of pyridine nitrogen |
Mechanistic Insights
- The nitration proceeds via electrophilic aromatic substitution, with the nitronium ion attacking the pyridine ring.
- Diazotization converts the amino group to a diazonium salt intermediate, which upon hydrolysis forms the hydroxyl group.
- Acylation involves nucleophilic attack of the amino group on the acyl chloride, promoted by the base.
- N-oxide formation involves oxygen transfer to the pyridine nitrogen, stabilizing the positive charge and altering electronic properties.
Comprehensive Research Findings
- The nitration of halogenated aminopyridines is well-documented, with yields and regioselectivity influenced by substituent effects and reaction conditions.
- The use of chlorinated solvents and bases like triethylamine in acylation steps ensures high purity and yield of the acetamide derivatives.
- Oxidation to N-oxides is a mild and selective process, often performed as a final step to avoid interference with other functional groups.
- Catalytic hydrogenation methods provide alternative routes for preparing amino intermediates from nitro-N-oxides, expanding synthetic flexibility.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(4-nitro-pyridin-2-YL)-,oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-nitropyridin-2-yl)acetamide serves as a precursor for synthesizing various biologically active compounds. Its derivatives have been studied for potential pharmacological activities, including:
- Antiviral Activity : Research indicates that compounds containing nitropyridine moieties exhibit inhibitory effects on viral enzymes. For instance, certain derivatives have shown significant antiviral activity against HIV reverse transcriptase .
- Anti-inflammatory Properties : In vitro studies have demonstrated that related compounds can significantly reduce cytokine release from immune cells, indicating potential anti-inflammatory effects.
- Antibacterial Effects : The compound has been linked to antibacterial activity against Gram-negative bacteria such as Pseudomonas aeruginosa. This activity is attributed to its ability to interfere with quorum sensing mechanisms in bacteria .
Materials Science Applications
The unique properties of N-(4-nitropyridin-2-yl)acetamide make it valuable in materials science:
- Polymer Chemistry : The compound can be used as a building block for synthesizing new polymers with enhanced properties. Its N-oxide functionality allows for the development of hydrophilic oligomers that can serve as substitutes for polyethylene glycol in drug delivery systems .
- Surface Engineering : N-(4-nitropyridin-2-yl)acetamide can be employed in surface modification techniques to improve the biocompatibility of medical devices and drug delivery systems .
Case Studies and Research Findings
- Antiviral Agents : A study published in MDPI highlighted the synthesis of novel antiviral agents derived from pyridine derivatives, demonstrating their effectiveness against HIV and other viruses. The research indicated that modifications to the nitropyridine structure could enhance antiviral potency .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of related compounds, showing that they could significantly inhibit pro-inflammatory cytokines in activated immune cells. This suggests potential therapeutic applications in treating inflammatory diseases.
- Antibacterial Mechanisms : Research on the antibacterial properties of nitropyridine derivatives revealed their role as quorum sensing inhibitors in Pseudomonas aeruginosa. The findings suggest that these compounds could attenuate bacterial pathogenicity by disrupting communication pathways critical for biofilm formation .
Mechanism of Action
The mechanism of action of Acetamide,N-(4-nitro-pyridin-2-YL)-,oxide depends on its specific interactions with molecular targets. The nitro group and the pyridine ring may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Key Observations :
- Nitro vs.
- Heterocyclic vs. Phenyl Backbone : Pyridine’s inherent basicity and N-oxide modification contrast with phenyl-based analogs, altering solubility and interaction with biological targets .
- Meta-Substitution Effects : Evidence from trichloroacetamides suggests meta-substitution (e.g., nitro at pyridine 4-position) significantly impacts crystal packing and lattice parameters .
Key Observations :
- Nitro Group Impact : Nitro-substituted acetamides (e.g., B1 ) often exhibit enhanced bioactivity due to increased electrophilicity, which may improve binding to enzymatic targets.
- N-Oxide Modification: The pyridine N-oxide in the target compound could enhance solubility and bioavailability compared to non-oxidized analogs, similar to sulfonyl or morpholino groups in other derivatives .
Physicochemical Properties
Comparative data on solubility, crystallinity, and stability:
Key Observations :
- N-Oxide Contribution : The N-oxide group likely increases solubility in polar solvents, contrasting with halogenated analogs that prioritize lipophilicity .
- Crystal Packing : Meta-substitution with nitro may lead to denser crystal packing compared to methyl or chloro groups, as seen in trichloroacetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
